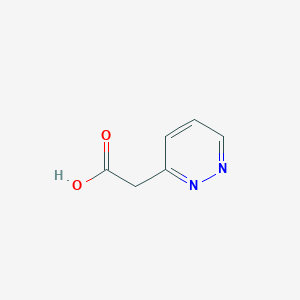

3-Pyridazineacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHJUYXIHVKMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Novel 3-Pyridazineacetic Acid Derivatives: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of synthetic methodologies for novel 3-pyridazineacetic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide details key synthetic pathways, with a focus on the malonic ester synthesis route for the preparation of substituted 3-pyridazineacetic acids. Experimental protocols, data presentation in tabular format, and visualizations of reaction workflows are included to provide researchers, scientists, and drug development professionals with a practical resource for the synthesis of these target molecules.

Introduction: The Significance of Pyridazine Derivatives

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1][2] The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antihypertensive properties.[2][3]

The incorporation of an acetic acid moiety at the 3-position of the pyridazine ring offers a versatile scaffold for the development of novel therapeutic agents. The carboxylic acid group can participate in crucial binding interactions with biological targets and serves as a handle for further chemical modifications, enabling the exploration of structure-activity relationships. This guide focuses on the synthetic strategies to access these valuable this compound derivatives.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridazine ring. A prominent and versatile approach is the malonic ester synthesis, which allows for the introduction of the acetic acid side chain onto a pre-functionalized pyridazine core.

Malonic Ester Synthesis Route

The malonic ester synthesis is a robust method for the preparation of carboxylic acids.[4][5] In the context of this compound derivatives, this pathway typically involves three key steps:

-

Nucleophilic Aromatic Substitution: A suitably activated halopyridazine, such as 3,6-dichloropyridazine, undergoes a nucleophilic aromatic substitution (SNAr) reaction with a malonic ester, typically diethyl malonate, in the presence of a strong base.

-

Ester Hydrolysis: The resulting diethyl 2-(pyridazin-3-yl)malonate is then subjected to hydrolysis, usually under acidic or basic conditions, to convert the ester groups into carboxylic acids.

-

Decarboxylation: The intermediate malonic acid derivative readily undergoes decarboxylation upon heating to yield the final this compound derivative.[6]

This synthetic sequence is illustrated in the workflow diagram below.

Data Presentation

The following table summarizes the key transformation in the malonic ester synthesis route for a representative this compound derivative.

| Starting Material | Reagents and Conditions | Intermediate Product | Typical Yield (%) |

| 3,6-Dichloropyridazine | 1. Diethyl malonate, NaH, THF2. HCl (aq), Heat | Diethyl 2-(6-chloropyridazin-3-yl)malonate | 60-70 |

| Diethyl 2-(6-chloropyridazin-3-yl)malonate | HCl (conc.), Reflux | (6-Chloropyridazin-3-yl)acetic Acid | 85-95 |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of (6-chloropyridazin-3-yl)acetic acid, a representative example of a novel this compound derivative.

Synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate

Materials:

-

3,6-Dichloropyridazine

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere of nitrogen at 0 °C, a solution of diethyl malonate (1.1 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of 3,6-dichloropyridazine (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford diethyl 2-(6-chloropyridazin-3-yl)malonate as a pale yellow oil.

Synthesis of (6-Chloropyridazin-3-yl)acetic Acid

Materials:

-

Diethyl 2-(6-chloropyridazin-3-yl)malonate

-

Concentrated hydrochloric acid

Procedure:

-

A solution of diethyl 2-(6-chloropyridazin-3-yl)malonate (1.0 eq.) in concentrated hydrochloric acid is heated at reflux for 6-8 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold diethyl ether and filtered to give the crude product.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) yields (6-chloropyridazin-3-yl)acetic acid as a white to off-white solid.

Mechanistic and Conceptual Visualizations

The following diagrams illustrate the mechanism of the key SNAr step and an alternative synthetic strategy.

An alternative approach for synthesizing related pyridazine acetic acid derivatives involves the N-alkylation of a pyridazinone ring. This is particularly useful for producing 2-substituted-3-oxo-pyridazineacetic acid derivatives.

Conclusion

The synthesis of novel this compound derivatives is an active area of research with significant potential for the discovery of new therapeutic agents. The malonic ester synthesis provides a reliable and adaptable route to a variety of substituted 3-pyridazineacetic acids. Further exploration of other synthetic methodologies, including cross-coupling reactions and direct C-H functionalization, will undoubtedly expand the accessible chemical space of this important class of compounds. This guide serves as a foundational resource for researchers embarking on the synthesis and development of novel this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Pyridazineacetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the physicochemical properties of 3-pyridazineacetic acid. However, a thorough search of the available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. The structural isomer, 3-pyridineacetic acid, is substantially more documented. This guide will address the properties of the parent pyridazine ring, provide a comparative analysis with the available data for 3-pyridineacetic acid, and outline the necessary experimental protocols for the full characterization of this compound.

Introduction: The Pyridazine Moiety

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement of heteroatoms imparts unique physicochemical properties compared to its isomer, pyridine, which contains a single nitrogen atom. The pyridazine ring is characterized by its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, which are of significant interest in medicinal chemistry and drug design.[1] Derivatives of pyridazine have been shown to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5]

Structural Distinction: Pyridazine vs. Pyridine

It is crucial to distinguish between the pyridazine and pyridine cores. The presence of the second adjacent nitrogen atom in the pyridazine ring significantly alters the electron distribution, dipole moment, and hydrogen bonding capabilities compared to the pyridine ring. This directly impacts the physicochemical properties of their derivatives, such as acidity (pKa), lipophilicity (logP), and solubility.

Figure 1: Structural Comparison

Caption: Chemical structures of this compound and 3-pyridineacetic acid.

Physicochemical Properties of the Pyridazine Ring

While specific data for this compound is unavailable, the properties of the parent pyridazine molecule provide a foundational understanding.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂ | [6] |

| Molar Mass | 80.09 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Density | 1.107 g/cm³ | [6] |

| Melting Point | -8 °C | [6] |

| Boiling Point | 208 °C | [6] |

| Solubility in Water | Miscible | [6] |

The introduction of an acetic acid moiety at the 3-position is expected to significantly increase the melting point and aqueous solubility, and introduce acidic and basic pKa values.

Reference Data: Physicochemical Properties of 3-Pyridineacetic Acid

The following data for 3-pyridineacetic acid is provided for reference and comparative purposes. It is imperative to note that these values are not representative of this compound.

| Property | Value | Source |

| Identifier | ||

| CAS Number | 501-81-5 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Quantitative Data | ||

| Melting Point | 144-146 °C | |

| Boiling Point | 301.6±17.0 °C (Predicted) | |

| pKa (Strongest Acidic) | 3.59±0.10 (Predicted) | |

| pKa (Strongest Basic) | 4.97 (Predicted) | [2] |

| logP | -0.59 to 0.43 (Predicted) | [2] |

| Water Solubility | 58.3 g/L (Predicted) | [2] |

| Qualitative Data | ||

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO |

Experimental Protocols

As no specific experimental data for this compound is available, detailed protocols for its characterization would follow standard pharmaceutical profiling procedures.

Synthesis of this compound (Hypothetical)

A potential synthetic route could involve the oxidation of 3-methylpyridazine followed by functional group manipulation to yield the acetic acid derivative. A generalized workflow for the synthesis and purification is presented below.

Figure 2: General Synthetic and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of a target compound.

Determination of Physicochemical Properties

The following outlines standard experimental procedures for determining key physicochemical parameters.

Figure 3: Physicochemical Property Determination Workflow

Caption: Experimental workflow for determining key physicochemical properties.

4.2.1. pKa Determination

The acid dissociation constant (pKa) would be determined by potentiometric titration. A solution of this compound in water or a co-solvent system would be titrated with a standardized solution of sodium hydroxide. The pKa values would be calculated from the resulting titration curve.

4.2.2. logP Determination

The partition coefficient (logP), a measure of lipophilicity, would be determined using the shake-flask method. The compound would be partitioned between n-octanol and water. The concentration of the compound in each phase would be determined by UV-Vis spectroscopy or HPLC to calculate the logP value.

4.2.3. Solubility Measurement

Aqueous solubility would be measured by adding an excess of the solid compound to water and shaking the suspension until equilibrium is reached. The saturated solution would then be filtered, and the concentration of the dissolved compound determined by HPLC with UV detection.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the physicochemical properties of this compound. The data for the isomeric 3-pyridineacetic acid is well-documented but should not be used as a direct substitute due to the fundamental structural differences. It is recommended that future research efforts focus on the synthesis and comprehensive experimental characterization of this compound to elucidate its pKa, logP, solubility, and other key parameters. This foundational data is essential for any further investigation into its potential biological activity and application in drug discovery and development. The diverse pharmacological activities of other pyridazine derivatives suggest that this compound could be a molecule of significant interest.

References

Spectroscopic Analysis of Pyridazine-3-Carboxylic Acid: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data on 3-pyridazineacetic acid yielded no specific results. Due to this lack of available information, this guide focuses on the spectroscopic analysis of a structurally related analogue, pyridazine-3-carboxylic acid . This compound shares the core pyridazine ring and a carboxylic acid functional group, offering valuable insights into the spectroscopic characteristics of this class of molecules. The data presented herein is compiled from available literature and databases for pyridazine-3-carboxylic acid and should be considered as a reference for researchers, scientists, and drug development professionals working with similar chemical entities.

Introduction

Pyridazine-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₅H₄N₂O₂ and a molecular weight of 124.10 g/mol . Its structure, featuring a pyridazine ring substituted with a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in various research and development applications. This guide provides a summary of its key spectroscopic features and the methodologies for their determination.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for pyridazine-3-carboxylic acid. It is important to note that some of this data is derived from studies on its coordination complexes, and as such, the values for the free acid are inferred and should be treated as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid (Estimated)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | > 8.51 | Doublet of Doublets | Estimated to be downfield of the coordinated ligand's signal. |

| H-5 | > 7.93 | Doublet of Doublets | Estimated to be downfield of the coordinated ligand's signal. |

| H-6 | > 9.54 | Doublet of Doublets | Estimated to be downfield of the coordinated ligand's signal. |

| -COOH | Variable | Broad Singlet | Typically observed between 10-13 ppm, highly dependent on solvent and concentration. |

Note: The chemical shifts for the pyridazine ring protons are estimated based on the reported upfield shift upon coordination to a ruthenium(II) ion. The actual values for the free ligand are expected to be further downfield.[1]

Table 2: ¹³C NMR Spectroscopic Data for Pyridazine-3-Carboxylic Acid

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-3 | ~150-155 | Shifted upon coordination. |

| C-4 | ~125-155 | Within the aromatic region for the pyridazine ring. |

| C-5 | ~125-155 | Within the aromatic region for the pyridazine ring. |

| C-6 | ~125-155 | Within the aromatic region for the pyridazine ring. |

| -COOH | ~165.24 | Estimated based on a reported +5.0 ppm downfield shift upon coordination to a metal ion.[1] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridazine-3-Carboxylic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | ~1733 | Strong | Stretching |

| C=C, C=N, N=N (Ring) | 1587-1436 | Medium-Strong | Stretching |

Note: The C=O stretching frequency is based on the reported value for the free ligand, which disappears upon coordination. The pyridazine ring vibrations are inferred from the region reported for its ruthenium complexes.[1][2]

Mass Spectrometry (MS)

No experimental mass spectrometry data for pyridazine-3-carboxylic acid was found in the searched literature. The table below provides its key mass-related properties.

Table 4: Mass Spectrometry Data for Pyridazine-3-Carboxylic Acid

| Parameter | Value |

| Molecular Formula | C₅H₄N₂O₂ |

| Molecular Weight | 124.10 g/mol |

| Exact Mass | 124.0273 g/mol |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyridazine-3-carboxylic acid are not explicitly available. However, based on standard laboratory practices and information from related studies, the following methodologies can be applied.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of pyridazine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable base for solubility). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons.

-

ESI-MS: Infuse the sample solution into the ESI source to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can provide additional structural information.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of a solid organic compound like pyridazine-3-carboxylic acid.

References

In-Depth Technical Guide: 3-Pyridazineacetic Acid (CAS No. 933734-89-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-pyridazineacetic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, potential biological activities, and relevant experimental insights.

Chemical Identity and Properties

This compound, identified by the CAS number 933734-89-5, is a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the acetic acid moiety at the 3-position of the pyridazine ring imparts specific chemical characteristics relevant to its potential applications in drug design and development.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 933734-89-5 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| pKa | 3.895 | [1] |

| XLogP | 0.104 | [1] |

| Heavy Atom Count | 10 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Topological Polar Surface Area | 63.080 Ų | [1] |

Synthesis and Derivatization

Biological Activity and Potential Applications

The pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial

-

Anti-inflammatory

-

Anticancer

-

Antihypertensive

Monoamine Oxidase (MAO) Inhibition

A key area of investigation for pyridazine derivatives is their potential as monoamine oxidase (MAO) inhibitors. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Research has shown that derivatives of pyridazinylacetic acid can act as selective inhibitors of MAO-A.[1] This selectivity is a critical aspect of drug design, as it can minimize side effects associated with non-selective MAO inhibition. The exploration of this compound as a scaffold for novel MAO inhibitors is a promising avenue for drug discovery.

Logical Relationship of MAO Inhibition

References

Exploratory Screening of 3-Pyridazineacetic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the reported biological activities of derivatives of 3-pyridazineacetic acid. Extensive literature searches did not yield any direct studies on the bioactivity of the parent compound, this compound. The following data and protocols pertain to structurally related pyridazine and pyridazinone analogues.

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide focuses on the exploratory screening of the bioactivity of compounds structurally related to this compound, with a primary emphasis on their anti-inflammatory and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the pyridazine core.

Anti-inflammatory Activity of Pyridazine Derivatives

Several derivatives of pyridazinone, a close structural analogue of this compound, have been synthesized and evaluated for their anti-inflammatory effects. The primary mechanism of action investigated for these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives.

| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 5a | 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4-phenylpyridazin-3(2H)-one | >12.88 | 0.77 | >16.70 | [2] |

| 5f | 6-(4-Methoxyphenyl)-2,4-diphenylpyridazin-3(2H)-one | >25.32 | 1.89 | >13.38 | [2] |

| Celecoxib | Standard COX-2 Inhibitor | 12.96 | 0.35 | 37.03 | [2] |

| Indomethacin | Standard NSAID | 0.21 | 0.42 | 0.50 | [2] |

Table 1: In vitro COX-1 and COX-2 inhibition data for selected pyridazinone derivatives.

In addition to direct enzyme inhibition, the anti-inflammatory effects of these compounds have been assessed by measuring their impact on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

| Compound | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |

| 5a | 10 µM | 87 | 76 | [2] |

| 5f | 10 µM | 35 | 32 | [2] |

| Celecoxib | 10 µM | 67 | 81 | [2] |

Table 2: Inhibition of pro-inflammatory cytokine production by pyridazinone derivatives in LPS-induced RAW264.7 macrophages.

Antimicrobial Activity of Pyridazine Derivatives

The pyridazine nucleus is also a constituent of various compounds with demonstrated antimicrobial properties. The following tables present the Minimum Inhibitory Concentration (MIC) values of several pyridazinone and pyrazine carboxamide derivatives against a panel of pathogenic bacteria.

Quantitative Antimicrobial Data

| Compound | Structure | S. aureus (MRSA) MIC (µM) | E. coli MIC (µM) | A. baumannii MIC (µM) | P. aeruginosa MIC (µM) | Reference | |---|---|---|---|---|---| | 3 | 6-(4-chlorophenyl)-4-phenyl-2H-pyridazin-3-one | 4.52 | >36.21 | >36.21 | >36.21 |[3] | | 7 | 4-(4-fluorobenzyl)-6-phenyl-2H-pyridazin-3-one | 7.8 | 7.8 | 7.8 | >31.2 |[3] | | 13 | 2-(5-(4-fluorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | >31.2 | >31.2 | 3.74 | 7.48 |[3] | | Amikacin | Standard Antibiotic | - | - | - | - |[3] |

Table 3: Minimum Inhibitory Concentrations (MIC) of selected pyridazinone derivatives.

| Compound | Structure | M. tuberculosis H37Rv MIC (µg/mL) | E. faecalis MIC (µM) | S. aureus MIC (µM) | Reference | |---|---|---|---|---| | 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | >100 | >100 |[4] | | 9 | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 6.25 | >100 | >100 |[4] | | Pyrazinamide | Standard Antitubercular Drug | - | - | - |[4] |

Table 4: Minimum Inhibitory Concentrations (MIC) of selected pyrazine-2-carboxamide derivatives.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and extension of these findings.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo acute anti-inflammatory activity of a compound.

Protocol:

-

Male Wistar rats (180-220 g) are fasted overnight with free access to water.

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound, vehicle (control), or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Croton Oil-Induced Ear Edema in Mice

This is another common model for evaluating acute topical or systemic anti-inflammatory activity.

Protocol:

-

Male Swiss mice (20-25 g) are used.

-

A solution of croton oil (e.g., 2.5% v/v) in a suitable solvent (e.g., acetone) is prepared as the irritant.[6]

-

The test compound or standard drug (e.g., dexamethasone) is applied topically to the inner surface of the right ear. The left ear receives the vehicle alone.[6]

-

After a short interval (e.g., 15-30 minutes), the croton oil solution is applied to the same ear.

-

After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section is removed from both ears using a biopsy punch.

-

The weight of the ear punch from the right ear is compared to that of the left ear to determine the degree of edema. The percentage of inhibition is calculated by comparing the treated group with the control group.

Agar Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Protocol:

-

A series of agar plates containing two-fold dilutions of the test compound are prepared. This is achieved by adding the appropriate volume of a stock solution of the compound to molten Mueller-Hinton agar before pouring the plates.[7][8]

-

A standardized inoculum of the test bacterium (e.g., 10^4 CFU/spot) is prepared.[7]

-

The bacterial inoculum is spotted onto the surface of each agar plate, including a control plate with no compound.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[7]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).

Cyclooxygenase (COX) Signaling Pathway

The COX pathway is a major target for anti-inflammatory drugs. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

In Silico Modeling of 3-Pyridazineacetic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 3-pyridazineacetic acid, a heterocyclic compound with potential for pharmaceutical development. Given the limited direct research on this specific molecule, this document outlines a robust computational strategy based on established methodologies for analogous pyridazine derivatives. Pyridazine-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects, making this compound a molecule of significant interest for virtual screening and rational drug design.[1][2][3][4]

Introduction to this compound

This compound belongs to the pyridazine class of nitrogen-containing heterocycles.[5] The pyridazine ring is known for its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for drug-target interactions.[5] The acetic acid moiety adds a carboxylic acid group, which can participate in further hydrogen bonding and may influence the compound's pharmacokinetic properties.

Physicochemical Properties (Predicted)

While experimental data for this compound is scarce, its properties can be predicted using computational tools. These predictions are essential for initial assessment and for parameterizing in silico models.

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | ~138.12 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | < 1.0 | Indicates good aqueous solubility. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |

| Polar Surface Area | ~60 Ų | Influences membrane permeability and bioavailability. |

In Silico Modeling Workflow

A systematic in silico approach is critical for exploring the therapeutic potential of this compound. The following workflow outlines the key computational experiments.

Caption: A typical in silico workflow for drug discovery.

Detailed Methodologies and Data Presentation

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, potential targets can be inferred from studies on its derivatives, which have shown activity against various proteins, including muscarinic acetylcholine receptors, DNA, and α1a-adrenoceptors.[6][7][8]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate different conformers of the ligand.

-

-

Docking Simulation:

-

Analysis of Results:

-

Rank the poses based on their docking scores (binding affinity).

-

Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

Hypothetical Docking Results

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Muscarinic Acetylcholine Receptor (5CXV) | -7.5 | TYR104, ASN381 | Hydrogen Bond |

| DNA (6BNA) | -6.8 | DG12, DC13 | Hydrogen Bond, Pi-Stacking |

| α1a-Adrenoceptor (Homology Model) | -8.2 | PHE308, PHE312 | Hydrophobic, Pi-Stacking |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. A 2D- or 3D-QSAR study would be invaluable for optimizing the this compound scaffold.[10][11]

Experimental Protocol: QSAR Modeling

-

Dataset Preparation:

-

Synthesize or computationally design a series of this compound derivatives with varying substituents.

-

Obtain experimental data for their biological activity (e.g., IC50 values).

-

-

Descriptor Calculation:

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the QSAR model.[12]

-

-

Model Validation:

-

Validate the model using internal (cross-validation) and external (test set) validation techniques.

-

Evaluate the statistical quality of the model using parameters like R², Q², and RMSE.

-

Example QSAR Model Statistics

| Parameter | Value | Description |

| N | 30 | Number of compounds in the dataset. |

| R² | 0.85 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.72 | Cross-validated R² for the training set. |

| R² (pred) | 0.78 | R² for the external test set. |

| F-statistic | 45.6 | Statistical significance of the model. |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the docked pose.[7]

Experimental Protocol: MD Simulation

-

System Setup:

-

Use the best-ranked docked pose of the this compound-protein complex.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (300 K).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) using software like GROMACS or AMBER.[7]

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Hypothetical Signaling Pathway Involvement

Based on the known activities of pyridazine derivatives, a compound derived from this compound could potentially modulate signaling pathways involved in inflammation or cell proliferation. For instance, it might act as a kinase inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial in the early stages of drug discovery to minimize late-stage failures.

Key ADMET Parameters and Their Significance

| Parameter | Desired Range/Value | Significance |

| Absorption | ||

| Oral Bioavailability | > 30% | Efficiency of drug absorption after oral administration. |

| Caco-2 Permeability | > 1 x 10⁻⁶ cm/s | Predicts intestinal absorption. |

| Distribution | ||

| Plasma Protein Binding | < 90% | The unbound fraction is pharmacologically active. |

| Blood-Brain Barrier Penetration | LogBB > 0.3 for CNS drugs | Ability to cross the blood-brain barrier. |

| Metabolism | ||

| CYP450 Inhibition | Non-inhibitor | Avoidance of drug-drug interactions. |

| Excretion | ||

| Half-life (t½) | 2-12 hours | Determines dosing frequency. |

| Toxicity | ||

| hERG Inhibition | Non-inhibitor | Reduces the risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Indicates no potential for carcinogenicity. |

Conclusion

While this compound itself is not extensively studied, the wealth of research on related pyridazine derivatives provides a solid foundation for its in silico investigation. The computational strategies outlined in this guide, from molecular docking and QSAR to MD simulations and ADMET prediction, offer a powerful and cost-effective approach to exploring its therapeutic potential. By systematically applying these methods, researchers can generate valuable insights to guide the synthesis and experimental testing of novel drug candidates based on the this compound scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and In Vitro Screening of Novel Pyridazine Analogs as M...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

Synthesis and Characterization of Pyridazine-Based Compounds: A Technical Guide

Introduction: The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3][4][5] The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring make it a privileged structure for designing molecules that can effectively interact with biological targets.[6] This guide provides an in-depth overview of the primary synthetic routes to pyridazine-based compounds, critical characterization techniques, and their applications, tailored for researchers and professionals in drug development.

I. Synthesis of Pyridazine-Based Compounds

The construction of the pyridazine core and its subsequent functionalization can be achieved through several strategic approaches, from classical cyclocondensation reactions to modern metal-catalyzed cross-couplings.

Cyclocondensation Reactions

One of the most fundamental and widely used methods for synthesizing pyridazinone derivatives involves the cyclocondensation of a 1,4-dicarbonyl compound, or its synthetic equivalent like a γ-keto acid, with hydrazine or its derivatives.[7][8] This approach is highly versatile, allowing for the introduction of various substituents on the resulting pyridazine ring. A common pathway involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form a β-aroylpropionic acid, which is then cyclized with hydrazine hydrate.[7]

Caption: General workflow for pyridazine synthesis via cyclocondensation reaction.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing pyridazine rings and their fused derivatives. The inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reaction is particularly useful, where an electron-deficient diazine, such as a substituted 1,2,4,5-tetrazine or even a pyridazine itself, reacts with an electron-rich dienophile.[9][10] This is often followed by a retro-Diels-Alder reaction that expels a small molecule like nitrogen gas to yield the aromatic pyridazine ring. Additionally, [3+2] cycloaddition reactions using pyridazinium ylides are employed to synthesize fused systems like pyrrolo[1,2-b]pyridazines.[11]

Metal-Catalyzed Cross-Coupling Reactions

For the derivatization and functionalization of a pre-formed pyridazine ring, palladium-catalyzed cross-coupling reactions are indispensable.[12] Halogenated pyridazines (chloro-, bromo-, or iodo-) serve as excellent substrates for reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings.[12][13][14] These methods allow for the late-stage introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which is highly advantageous for building libraries of compounds for structure-activity relationship (SAR) studies.[12]

Caption: Functionalization of the pyridazine core via Pd-catalyzed cross-coupling.

II. Characterization of Pyridazine-Based Compounds

The unambiguous identification and structural elucidation of newly synthesized pyridazine compounds rely on a combination of modern analytical techniques.

Caption: A typical workflow for the characterization of pyridazine compounds.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. The protons on the pyridazine ring typically appear in the aromatic region of the ¹H NMR spectrum (~7.5-9.5 ppm).[15] The chemical shifts and coupling patterns provide definitive information about the substitution pattern. ¹³C NMR reveals the chemical environment of each carbon atom, with carbonyl carbons in pyridazinone rings appearing around 158-165 ppm.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For pyridazinone derivatives, a strong absorption band for the C=O stretch is typically observed between 1640-1740 cm⁻¹.[16] The N-H stretching vibration in N-unsubstituted pyridazinones appears in the range of 3200-3300 cm⁻¹.[16] Aromatic C-H and C=C/C=N stretching bands are also characteristic.[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula.[16] The fragmentation pattern can also offer valuable structural clues.

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides unequivocal proof of structure, including the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[19][20][21] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state.[22]

III. Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of various pyridazine derivatives, compiled from the literature.

Table 1: Synthesis of Selected Pyridazinone Derivatives

| Starting Material(s) | Reaction Type | Product | Yield (%) | m.p. (°C) | Reference |

|---|---|---|---|---|---|

| β-Benzoylpropionic acid, Hydrazine hydrate | Cyclocondensation | 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | - | - | [7] |

| 3-Arylmethylene-5-aryl-2(3H)-furanone, Hydrazine hydrate | Ring Opening/Cyclization | 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-one | - | - | [2] |

| 3-Chloro-6-phenylpyridazine, Thiophene-2-boronic acid | Suzuki-Miyaura Coupling | 3-Phenyl-6-(thiophen-2-yl)pyridazine | High | - | [13] |

| 4-Oxo-4-phenylbutanoic acid, Hydrazine hydrate | Cyclocondensation | 6-Phenylpyridazin-3(2H)-one | - | - |[16] |

Table 2: Spectroscopic Data for Representative Pyridazine Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

|---|---|---|---|---|

| 4-(2-Nitrobenzyl)-6-phenylpyridazin-3(2H)-one | 8.21 (d, Ar-H), 8.03 (s, H-pyr), 3.97 (s, CH₂) | 161.09 (C=O), 148.32, 144.64, 141.94 (Ar-C), 35.40 (CH₂) | 3200 (NH), 1646 (C=O) | [16] |

| 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one | 7.88 (s, H-pyri), 7.78-7.17 (m, Ar-H), 2.94 (s, CH₂), 10.82 (s, NH) | 161.84 (C=O), 158.31, 144.20, 142.41 (Ar-C), 35.31 (CH₂) | 3296 (NH), 1740 (C=O) | [16] |

| 5-Substituted pyrido[2,3-d]pyridazin-8(7H)-one | 13.0-11.70 (s, NH) | 158 (C=O) | 3070-3500 (NH), 1540-1680 (C-N) |[17] |

Table 3: X-ray Crystallographic Data for Selected Pyridazine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,6-Dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione | C₈H₆Cl₂N₄O₂ | Monoclinic | P2₁/n | 9.189 | 5.546 | 10.230 | 109.82 | [19] |

| 1,4,5,8-Tetramethoxypyridazino[4,5-d]pyridazine | C₁₀H₁₂N₄O₄ | Monoclinic | P2₁/n | 4.312 | 16.826 | 7.727 | 101.01 | [20] |

| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | C₁₁H₇ClN₄ | Monoclinic | P2₁/c | 3.817 | 13.533 | 19.607 | 93.40 |[21] |

IV. Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones[5][8]

-

Step A: Synthesis of β-Aroylpropionic Acid. To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add succinic anhydride. Add the appropriate aromatic hydrocarbon (e.g., benzene) dropwise while maintaining the temperature. Reflux the mixture for a specified time. After cooling, pour the reaction mixture onto crushed ice and concentrated HCl. The resulting solid, the β-aroylpropionic acid, is filtered, washed with water, and recrystallized.

-

Step B: Cyclization. A mixture of the β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 3-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[13][14]

-

In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the chloropyridazine derivative (1 equivalent), the aryl or heteroarylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heat the reaction mixture to reflux (80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

V. Biological Activity and Signaling Pathways

Pyridazine derivatives are known to interact with a multitude of biological targets. For instance, certain pyridazin-3-amine analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[1] By inhibiting VEGFR-2, these compounds can block downstream signaling cascades, thereby preventing the formation of new blood vessels required for tumor growth.[1]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine analogs.

Table 4: Anticancer Activity of Selected Pyridazine Analogs

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Pyridazin-3-amine Analogs | Various Cancer Cells | IC₅₀ | Varies | [1] |

| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC | 3.74 - 8.92 | [16] |

| Chloro Pyridazines | E. coli, P. aeruginosa, S. marcescens | MIC | 0.892 - 3.744 |[23] |

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are common metrics for potency.

Conclusion

The pyridazine scaffold remains a highly productive platform for the discovery of new therapeutic agents. The synthetic versatility, enabled by both classical and modern organic chemistry methodologies, allows for extensive exploration of its chemical space. A thorough characterization using a suite of analytical techniques is paramount to confirming the structure and purity of these novel compounds. As our understanding of the molecular targets of pyridazine-based drugs deepens, the rational design and synthesis of next-generation therapeutics will continue to be a vibrant and important area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sarpublication.com [sarpublication.com]

- 4. scispace.com [scispace.com]

- 5. rjptonline.org [rjptonline.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. jocpr.com [jocpr.com]

- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 19. journals.iucr.org [journals.iucr.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. growingscience.com [growingscience.com]

- 22. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of pyridazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, antihypertensive, anticonvulsant, and herbicidal properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action, including relevant signaling pathways.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various pyridazine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

Table 1: Anticancer Activity of Representative Pyridazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridazinone-based diarylurea derivative 10l | A549/ATCC (Lung Carcinoma) | 1.66 - 100 | - | - |

| Pyridazinone-based diarylurea derivative 17a | A549/ATCC (Lung Carcinoma) | 1.66 - 100 | - | - |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4e | MCF-7 (Breast Cancer) | 1 - 10 | 5-Fluorouracil | - |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4f | SK-MEL-28 (Melanoma) | 1 - 10 | Etoposide | - |

| Imidazo[1,2-a]pyridine derivative 12b | Hep-2, HepG2, MCF-7, A375 | 11 - 13 | Doxorubicin | - |

Note: This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, refer to the cited literature.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of pyridazine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression. One such pathway is the c-Jun N-terminal kinase (JNK) pathway, which plays a pivotal role in cell proliferation, apoptosis, and inflammation.

Caption: Inhibition of the JNK signaling pathway by pyridazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Workflow:

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours under the same conditions as in step 1.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative Pyridazine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Pyridazinone-based diarylurea derivative 10h | Staphylococcus aureus | 16 | - | - |

| Pyridazinone-based diarylurea derivative 8g | Candida albicans | 16 | - | - |

| Chloro derivatives of pyridazines | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 |

| Pyridazinium compounds | Pseudomonas aeruginosa, Candida albicans | - | - | - |

| Pyridazinone derivative IIIa | S. pyogen, E. coli | - | Gentamycin/Ceftizoxime/Ampicillin | - |

Note: The specific MIC values for some compounds were not available in the provided search results, but their significant activity was noted.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridazine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the compound dilutions with the prepared inoculum. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Pyridazine derivatives have shown potent anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyridazine derivatives is frequently assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table 3: Anti-inflammatory Activity of Representative Pyridazine Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) COX-1/COX-2 | Reference Compound | IC50 (µM) | SI |

| Pyridazine derivative 6b | COX-2 | 0.18 | 6.33 | Celecoxib | 0.35 | - |

| Pyridazine derivative 4c | COX-2 | 0.26 | - | Celecoxib | 0.35 | - |

| Pyridazinone derivative 5a | COX-2 | 0.77 | 16.70 | Indomethacin | 0.42 | 0.50 |

| Pyridazinone derivative 5f | COX-2 | 1.89 | 13.38 | Celecoxib | 0.35 | 37.03 |

| Pyrido[2,3-d]pyridazine-2,8-dione 7c | COX-1/COX-2 | - | Dual inhibitor | - | - | - |

Key Signaling Pathways in Anti-inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory agents, including certain pyridazine derivatives, exert their effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by pyridazine derivatives.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Workflow:

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

Detailed Steps:

-

Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions. Reconstitute the human recombinant COX-2 enzyme.

-

Inhibitor Preparation: Dissolve test pyridazine derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Setup: In a 96-well plate, add the reaction mix (assay buffer, probe, and cofactor) to wells designated for enzyme control, inhibitor control (e.g., celecoxib), and test samples.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Inhibitor Addition: Add the diluted test inhibitors and control inhibitor to their respective wells.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

Other Significant Biological Activities

Beyond the major areas detailed above, pyridazine derivatives have demonstrated a range of other important biological activities.

Antiviral Activity

Certain pyridazine derivatives have shown promising antiviral activity, particularly against Hepatitis A Virus (HAV).

Table 4: Antiviral Activity of a Representative Pyridazine Derivative

| Compound/Derivative | Virus | Activity Metric | Value |

| 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][3]triazine-3(4H)-thione | Hepatitis A Virus (HAV) | IC50 | Potent (specific value not provided in abstracts) |

Hepatitis A Virus (HAV) Replication Cycle:

Caption: Simplified Hepatitis A Virus (HAV) replication cycle and a potential point of inhibition.

Antihypertensive Activity

Pyridazine derivatives have been investigated for their potential to lower blood pressure, often through the inhibition of the Angiotensin-Converting Enzyme (ACE).

Table 5: Antihypertensive Activity of a Representative Pyridazinone Derivative

| Compound/Derivative | Assay | IC50 | Reference Drug | IC50 |

| Pyridazinone derivative (6) | ACE Inhibition | 5.78 µg/mL | Lisinopril | 0.85 µg/mL |

Angiotensin-Converting Enzyme (ACE) Signaling Pathway:

Caption: Inhibition of the Angiotensin-Converting Enzyme (ACE) by pyridazine derivatives.

Anticonvulsant Activity

Several pyridazine derivatives have demonstrated protective effects in animal models of epilepsy, suggesting their potential as anticonvulsant agents.

Table 6: Anticonvulsant Activity of Representative Pyridazine Derivatives

| Compound/Derivative | Test | ED50 (mg/kg) |

| 3-ureidopyridazine 7 | MES | 6.2 - 22.0 |

| Triazolopyridazine 16 | MES | 6.2 - 22.0 |

| Triazolopyridazine 18 | MES | 6.2 - 22.0 |

| Triazolopyridazine 21 | MES | 6.2 - 22.0 |

| Triazolopyridazine 25 | MES | 6.2 - 22.0 |

| N-m-chlorophenyl-[1][2][3]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 |

Herbicidal Activity

Certain pyridazine derivatives exhibit potent herbicidal activity, primarily through the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.

Table 7: Herbicidal Activity of a Representative Pyridazine Derivative

| Compound/Derivative | Target Weeds | Activity |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL (pre-emergence) |

Carotenoid Biosynthesis Pathway and PDS Inhibition:

Caption: Inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway by pyridazine herbicides.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and agrochemicals. The diverse biological activities highlighted in this guide underscore the importance of this heterocyclic core in medicinal and agricultural chemistry. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field, facilitating further exploration and development of pyridazine-based compounds with enhanced efficacy and safety profiles. Future research will likely focus on elucidating more detailed mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.

References

The Pharmacological Landscape of Pyridazines and Pyridazinones: A Technical Guide

An in-depth exploration of the diverse biological activities of pyridazine and pyridazinone scaffolds, offering insights for researchers and drug development professionals.

The six-membered heterocyclic rings of pyridazine and its oxidized form, pyridazinone, are considered "wonder nuclei" in medicinal chemistry.[1] Their unique structural features, including two adjacent nitrogen atoms, allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the key biological effects of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular properties. Detailed experimental protocols for evaluating these activities are provided, along with a summary of quantitative data and visual representations of relevant signaling pathways.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazine and pyridazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

A significant number of pyridazinone-based compounds have been designed as surrogates for existing anticancer drugs like sorafenib, targeting pathways involved in tumor growth and angiogenesis.[3] One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] Inhibition of VEGFR-2 by pyridazinone derivatives can effectively block the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[3][8]

Another important target for pyridazine-based anticancer agents is the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10] This pathway is involved in various cellular processes, including proliferation, apoptosis, and inflammation. Certain 3,6-disubstituted pyridazine derivatives have been shown to downregulate JNK1 gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[9]

Quantitative Data: Anticancer Activity

| Compound Class | Target | Cancer Cell Line(s) | IC50 / % Inhibition | Reference(s) |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 | Melanoma, NSCLC, Prostate, Colon | GI% ranging from 62.21% to 100.14% | [3] |

| 3,6-disubstituted pyridazine derivatives | JNK1 | NCI-60 cancer cell lines | Not specified | [9] |

| Pyridazinoquinazoline derivatives | VEGFR-2 | Human liver cancer (HEPG-2) | Significant antitumor activity | [8] |

| Bis([1][2][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | Not specified | IC50 of 3.7 nM for compound 23j | [12] |

| Pyridazinone derivative (Compound 5b) | VEGFR-2 | Colon cancer (HCT-116) | IC50 = 30.3 µM; 92.2% enzyme inhibition | [6] |

Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine/pyridazinone compounds. Include a vehicle control.[16]

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

-

Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[15]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[17]

-

Preparation: Prepare serial dilutions of the test compounds.

-

Enzyme and Inhibitor Incubation: Add the VEGFR-2 enzyme to the wells of a 96-well plate, followed by the diluted inhibitor or vehicle control. Incubate for approximately 10 minutes.[17]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.[17]

-

Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.[17]

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[17]

Signaling Pathway Diagrams

Caption: JNK Signaling Pathway and Inhibition by Pyridazine Derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridazine and pyridazinone derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[5][18] The antimicrobial efficacy is often attributed to the specific substitutions on the pyridazine ring. For instance, chloro derivatives of pyridazines have shown potent antibacterial activity against Gram-negative bacteria like E. coli and P. aeruginosa.[19]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyridazinone-based diarylurea derivative (10h) | Staphylococcus aureus | 16 | [3][5] |

| Pyridazinone-based diarylurea derivative (8g) | Candida albicans | 16 | [3][5] |

| Chloro derivatives of pyridazines | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 | [19] |

| Pyridazin-3-one derivatives (I and IV) | S. aureus, S. epidermidis | Good activity | [20] |

| Novel Pyridazinone derivatives (7 and 13) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM | [3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[21]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the pyridazine/pyridazinone compounds in a suitable growth medium (e.g., Nutrient Broth) in a 96-well microplate.[21]

-

Inoculation: Inoculate each well with the microbial suspension.[21]

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).[21] The use of an indicator dye like AlamarBlue can aid in determining viability.[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine and pyridazinone derivatives have been investigated as potential anti-inflammatory agents, with some demonstrating potent activity, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22]

The primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[24] By selectively inhibiting COX-2, pyridazinone derivatives can effectively reduce inflammation.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Assay | Result | Reference(s) |

| Pyridazine and Pyridazinone derivatives (4a and 9d) | Carrageenan-induced paw edema | More potent than indomethacin | [22] |

| 2,6-disubstituted pyridazin-3(2H)-one derivatives (6a and 16a) | Carrageenan-induced paw edema | % inhibition of edema 82.5 and 84, respectively | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[25][26]

-

Animal Model: Use rats or mice.

-